molecular formula C9H14N2O3 B12535695 Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate CAS No. 827596-95-2

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate

Cat. No.: B12535695
CAS No.: 827596-95-2
M. Wt: 198.22 g/mol
InChI Key: PGWXOMWHCYQHJO-UHFFFAOYSA-N
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Description

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and an acetate group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide or ethylene glycol. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The ethyl and acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the pyrazole ring can produce a dihydropyrazole derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial agent and may be used in the development of new antibiotics.

    Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Amino-1H-pyrazole-3-carboxylic acid: Used in the synthesis of pharmaceuticals.

    3,5-Dimethylpyrazole: Employed as a corrosion inhibitor and in the synthesis of agrochemicals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

CAS No.

827596-95-2

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-[1-(2-hydroxyethyl)pyrazol-4-yl]acetate

InChI

InChI=1S/C9H14N2O3/c1-2-14-9(13)5-8-6-10-11(7-8)3-4-12/h6-7,12H,2-5H2,1H3

InChI Key

PGWXOMWHCYQHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(N=C1)CCO

Origin of Product

United States

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